1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1705097-22-8
VCID: VC5079636
InChI: InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2
SMILES: C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.44

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione

CAS No.: 1705097-22-8

VCID: VC5079636

Molecular Formula: C15H18N2O3S2

Molecular Weight: 338.44

* For research use only. Not for human or veterinary use.

1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione - 1705097-22-8

Description

Molecular Formula:

C13H14N2O3SC_{13}H_{14}N_2O_3S

Structural Features:

  • The heterocyclic core integrates nitrogen and sulfur atoms, enhancing its biological activity.

  • The thiophene ring adds electron-rich aromaticity, often associated with bioactivity in pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below are key steps:

  • Cyclization Reactions:

    • Construction of the pyrrolidine ring using appropriate precursors.

    • Formation of the thiazepane moiety via cyclization reactions involving thiophene derivatives.

  • Functionalization:

    • Introduction of oxo and dione groups using oxidizing agents or carbonyl precursors.

General Reaction Conditions:

  • Organic solvents such as acetonitrile or ethanol.

  • Catalysts like triethylamine for base-mediated reactions.

  • Reaction temperatures optimized for cyclization and functional group addition.

Biological Activity and Applications

This compound's structural features suggest potential applications in drug development:

Pharmacological Potential:

  • Antibacterial Activity:

    • The pyrrolidine backbone is often found in antibiotics.

    • Thiophene rings enhance specificity for bacterial targets.

  • Antifungal Activity:

    • Similar compounds have shown antifungal properties by inhibiting fungal enzymes .

  • Drug Development:

    • The thiazepane moiety is associated with modulation of biological pathways, making it a candidate for therapeutic exploration.

Comparison with Related Compounds

To better understand its significance, here is a comparison with structurally similar compounds:

Compound NameKey FeaturesApplications
3-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)oxazolidin-2-oneOxazolidinone frameworkAntibiotics
N-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)acetamideAcetamide groupDrug intermediates
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[5-thiadiazol derivativesThiadiazole groupAnti-inflammatory

Future Research Directions

  • Mechanistic Studies:

    • Investigate the interaction of this compound with biological targets such as enzymes or receptors.

  • Pharmacokinetics:

    • Evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structural Optimization:

    • Modify substituents on the thiophene or thiazepane rings to enhance bioactivity.

This detailed analysis highlights the importance of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione as a promising candidate for pharmaceutical research due to its unique structure and potential biological activities.

CAS No. 1705097-22-8
Product Name 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
Molecular Formula C15H18N2O3S2
Molecular Weight 338.44
IUPAC Name 1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione
Standard InChI InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2
Standard InChIKey OGNRMDHDYNIHMC-UHFFFAOYSA-N
SMILES C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O
Solubility not available
PubChem Compound 90632793
Last Modified Aug 17 2023

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338.4443 g/mol